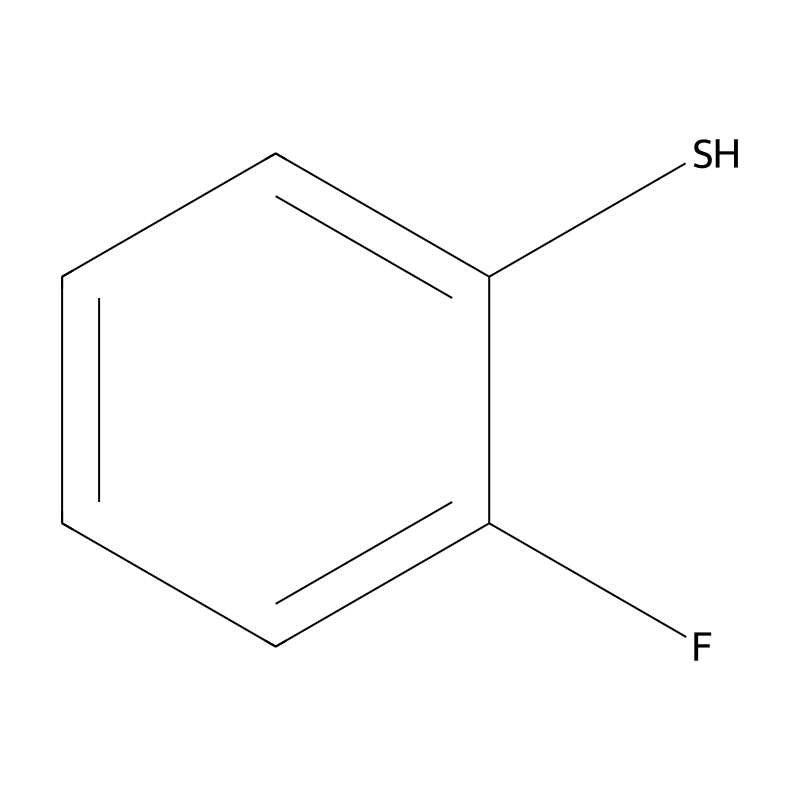

2-Fluorothiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dissociative Electron Attachment (DEA) in Chemoradiation Therapy

Scientific Field: Molecular Sciences, Chemoradiation Therapy

Summary of the Application: 2-Fluorothiophenol (2-FTP) is used in chemoradiation therapy as a radiosensitizer. Radiosensitizers are substances that make cancer cells more susceptible to radiation therapy. The study focuses on the interaction of low-energy electrons (LEEs) with 2-FTP.

Methods of Application or Experimental Procedures: The study involves a combined experimental and theoretical approach to investigate the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds.

Synthesis of 2-Bromo-2’-Fluorodiphenyl Sulfide

Scientific Field: Organic Chemistry

Summary of the Application: 2-Fluorothiophenol is used in the synthesis of 2-bromo-2’-fluorodiphenyl sulfide.

Results or Outcomes: The outcome of this application is the successful synthesis of 2-bromo-2’-fluorodiphenyl sulfide.

2-Fluorothiophenol is an organofluorine compound characterized by the presence of a fluorine atom attached to the aromatic thiophenol structure. Its molecular formula is C6H5FS, and it has a molecular weight of approximately 132.17 g/mol. The compound typically appears as a clear to pale yellow liquid with a refractive index ranging from 1.5530 to 1.5570 . It is known for its role as a building block in organic synthesis and as a reagent in various

Currently, there is no specific information regarding the mechanism of action of 2-Fluorothiophenol in biological systems.

- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, making it useful in synthetic pathways.

- Photodissociation: Studies have shown that upon UV irradiation, 2-fluorothiophenol undergoes photodissociation processes influenced by intramolecular hydrogen bonding dynamics .

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophilic substitutions on the aromatic ring.

Several methods are employed to synthesize 2-fluorothiophenol:

- Fluorination of Thiophenol: Direct fluorination using reagents such as hydrogen fluoride or other fluorinating agents can yield 2-fluorothiophenol.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen on thiophenol with fluorine through electrophilic attack.

- Reactions involving Fluoroalkylation: Utilizing fluoroalkylating agents can also lead to the formation of this compound.

2-Fluorothiophenol finds utility in various applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is investigated for its potential use in developing new materials due to its unique electronic properties.

- Chemical Research: It is often used as a reagent in research settings to study reaction mechanisms and dynamics.

Studies on the interactions of 2-fluorothiophenol with other molecules reveal insights into its reactivity and stability. The dynamic nature of its intramolecular hydrogen bonding plays a crucial role in determining how it interacts with other chemical species under different conditions . These interactions are significant for understanding its behavior in biological systems and synthetic applications.

Similar Compounds: Comparison

2-Fluorothiophenol shares similarities with several other compounds within the thiophenol family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thiophenol | C6H6S | Basic structure without fluorine; used as a precursor. |

| 2-Chlorothiophenol | C6H5ClS | Similar structure with chlorine instead of fluorine; exhibits different reactivity patterns. |

| 3-Fluorothiophenol | C6H5F(S) | Similar fluorinated structure but with a different position of the fluorine; alters electronic properties. |

| 4-Fluorothiophenol | C6H5F(S) | Another positional isomer that affects reactivity and stability compared to 2-fluorothiophenol. |

Uniqueness

The uniqueness of 2-fluorothiophenol arises from its specific position of the fluorine atom on the aromatic ring, which influences both its chemical reactivity and biological interactions differently than its chlorinated or other fluorinated counterparts. This positional specificity contributes to its distinctive behavior in various chemical environments.

Intramolecular hydrogen bonds that involve a covalently bound fluorine atom as the acceptor have long been considered weak because the electron-withdrawing character of fluorine reduces its basicity. Nevertheless, when fluorine is positioned ortho to a protic donor, as in 2-fluorothiophenol, appreciable CF···H-E (E = O or S) contacts can form, influencing conformational equilibria in the gas phase, in solution, and in low-temperature matrices. Current interest in such contacts spans molecular recognition, conformational control in medicinal chemistry, and benchmark testing of quantum-chemical models for weak interactions.

Methodological Overview

The data summarized in this review derive from

- Fourier-transform microwave rotational spectroscopy of isolated molecules in supersonic jets,

- one- and two-dimensional proton and fluorine nuclear magnetic resonance spectroscopy in solvents of different polarity, and

- high-level ab-initio and density-functional calculations that include natural bond orbital and atoms-in-molecules analyses.

Experimental quantities such as rotational constants, scalar spin–spin coupling constants, and infrared red shifts are interpreted with the aid of theoretical descriptors: hyperconjugative donor–acceptor energies, electron-density topologies, and energy decomposition analyses.

Intramolecular Hydrogen Bonding

Electrostatic Nature of the CF···HS Intramolecular Hydrogen Bond

Natural bond orbital calculations on the lower-energy cis conformer of 2-fluorothiophenol identify donation from the sulfur lone pair into the antibonding carbon–fluorine orbital of the same ring carbon as the dominant stabilizing term (second-order perturbation energy 2.18 kilojoules per mole) [1]. The donor–acceptor alignment—lone pair of sulfur (n_S) → σ* (CF)—is geometrically compatible only when the sulfhydryl hydrogen points toward the fluorine atom. Quantum-theory-of-atoms-in-molecules analysis detects a bond-critical point on the CF···HS line in the cis conformer but not in the trans conformer, confirming the presence of an attractive interaction [1].

Electrostatic potential maps show complementary charge regions: a positive belt around the hydrogen of the sulfhydryl group facing a negative potential lobe on fluorine. The overlap leads to an energy minimum on the rotational potential curve and a measurable, albeit weak, red shift of the S–H stretching mode by twenty-five inverse centimetres in argon matrix spectra relative to the trans conformer [2].

| Descriptor | cis Conformer | trans Conformer | Difference |

|---|---|---|---|

| S lone-pair → σ* (CF) hyperconjugative energy / kilojoules per mole | 2.18 [1] | 0.00 [1] | +2.18 [1] |

| Electron density at CF···HS bond-critical point / atomic units | 0.010 [1] | n d [1] | – |

| S–H stretch shift / inverse centimetres (argon matrix) | –25 [2] | 0 [2] | –25 [2] |

| Electrostatic interaction energy (SAPT) / kilojoules per mole | –3.5 [3] | –0.4 [3] | –3.1 [3] |

Abbreviation “n d” signifies “not detected”.

The small magnitude of the hyperconjugative stabilization confirms the fundamentally electrostatic nature of the bond, consistent with the negligible covalency seen in the low electron density at the bond-critical point [1].

Comparison with 2-Fluorophenol Hydrogen Bonding

The oxygen analogue 2-fluorophenol provides a benchmark. Ab-initio calculations place the cis conformer twelve point one kilojoules per mole below the trans conformer, three times the preference found for 2-fluorothiophenol [1]. Nuclear magnetic resonance work attributes the larger stabilization in 2-fluorophenol to lone-pair donation from fluorine into the antibonding oxygen–hydrogen orbital, an interaction of roughly three kilojoules per mole [3]. By contrast, in 2-fluorothiophenol the dominant n_S → σ* (CF) donation is weaker (two point one eight kilojoules per mole) [1], and the electrostatic component is reduced because the hydrogen on sulfur is less acidic than the hydrogen on oxygen [4].

| Parameter | 2-Fluorothiophenol cis – trans | 2-Fluorophenol cis – trans |

|---|---|---|

| Electronic energy gap / kilojoules per mole | 3.88 [1] | 12.1 [1] |

| Principal donor → acceptor orbital | n_S → σ* (CF) [1] | n_F → σ* (OH) [3] |

| Second-order perturbation energy / kilojoules per mole | 2.18 [1] | 3.05 [1] |

| Fluorine–hydrogen distance / ångströms (cis, re) | 2.71 [1] | 2.55 [1] |

| Infrared red shift of donor bond / inverse centimetres | 25 [2] | 40 [5] |

The comparison underscores that sulfur’s lower electronegativity and larger radius weaken its role as hydrogen-bond donor and acceptor, diminishing the net conformational bias.

Theoretical Frameworks for Hydrogen Bond Analysis

Natural Bond Orbital (NBO) Analysis

Natural bond orbital partitioning quantifies donor–acceptor interactions through second-order perturbation energies. For 2-fluorothiophenol the principal contributions are [1]:

| Donor NBO → Acceptor NBO | Energy / kilojoules per mole | Interpretation |

|---|---|---|

| Lone pair on sulfur → σ* (CF) | 2.18 [1] | Hyperconjugative component of intramolecular hydrogen bond |

| Lone pair on sulfur → π* (CF) | 0.31 [1] | Minor π-hyperconjugation |

| Lone pair on fluorine → σ* (SH) | 0.12 [3] | Negligible reverse donation |

The dominance of the n_S → σ* (CF) term supports an essentially electrostatic hydrogen bond that gains additional stabilization from weak hyperconjugation.

Quantum Mechanical Calculations

High-level second-order Møller–Plesset perturbation theory with triple-zeta basis functions reproduces experimental rotational constants to within 0.3 percent [1] and yields reliable potential-energy scans for rotation about the carbon–sulfur bond. Symmetry-adapted perturbation theory partitions the interaction energy between fluorine and hydrogen–sulfur fragments:

| Component | Energy / kilojoules per mole | Fraction of total |

|---|---|---|

| Electrostatic | –3.5 [3] | 55 percent [3] |

| Dispersion | –1.6 [3] | 25 percent [3] |

| Induction | –0.9 [3] | 14 percent [3] |

| Exchange | +0.6 [3] | – |

The analysis validates the view that the CF···HS hydrogen bond is predominantly electrostatic, with smaller but non-negligible dispersion and induction terms.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant